Thymol

Catalog No.
S545307
CAS No.
89-83-8
M.F
C10H14O
M. Wt
150.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Thymol

Solve dry-blending challenges: Thymol's solid crystalline form (mp ~50°C) avoids liquid carrier costs of carvacrol. • >3.5-fold greater anti-S. aureus potency (MIC 72 µg/mL). • FDA GRAS status ensures compliance for food-contact & pharma apps. High-purity ≥99%.

CAS Number

89-83-8

Product Name

Thymol

IUPAC Name

5-methyl-2-propan-2-ylphenol

Molecular Formula

C10H14O

Molecular Weight

150.22 g/mol

InChI

InChI=1S/C10H14O/c1-7(2)9-5-4-8(3)6-10(9)11/h4-7,11H,1-3H3

InChI Key

MGSRCZKZVOBKFT-UHFFFAOYSA-N

solubility

In water, 900 mg/L at 20 °C
In water: 0.098 g in 100 g at 25 °C
1 g dissolves in about 1000 mL water, 1 mL alcohol, 0.7 mL chloroform, 1.5 mL ether, 1.7 mL olive oil at 25 °C; soluble in glacial acetic acids, oils, fixed alkali hydroxide
Slightly soluble in glycerol
0.9 mg/mL at 20 °C
slightly soluble in water; soluble in oils
moderately soluble (in ethanol)

Synonyms

Thymol; NSC 11215; NSC-11215; NSC11215

Canonical SMILES

CC1=CC(=C(C=C1)C(C)C)O

The exact mass of the compound Thymol is 150.1045 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 900 mg/l (at 20 °c)0.01 m0.9 mg/ml at 20 °cin water, 900 mg/l at 20 °cin water: 0.098 g in 100 g at 25 °c1 g dissolves in about 1000 ml water, 1 ml alcohol, 0.7 ml chloroform, 1.5 ml ether, 1.7 ml olive oil at 25 °c; soluble in glacial acetic acids, oils, fixed alkali hydroxideslightly soluble in glycerol0.9 mg/ml at 20 °cslightly soluble in water; soluble in oilsmoderately soluble (in ethanol). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 49142. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Terpenes - Monoterpenes. It belongs to the ontological category of phenols in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Lipids -> Prenol Lipids [PR] -> Isoprenoids [PR01] -> C10 isoprenoids (monoterpenes) [PR0102]. However, this does not mean our product can be used or applied in the same or a similar way.

Purity

≥99%

Package Size

25 g, 100 g

Thymol (2-isopropyl-5-methylphenol) is a naturally occurring monoterpene phenol widely utilized as a high-purity active pharmaceutical ingredient (API), biocide, and antioxidant. Characterized by its stable crystalline solid form at room temperature, it offers distinct handling advantages in industrial processing compared to its liquid isomer, carvacrol[1]. As a potent antimicrobial and free-radical scavenger, thymol disrupts bacterial cell membranes and prevents lipid oxidation, making it a critical raw material for advanced food packaging, standardized agricultural biocides, and solid-dose nutraceuticals [2]. Its procurement value lies in its dual functionality, regulatory acceptance (e.g., FDA GRAS status), and precise dosing capabilities compared to crude botanical extracts.

Research Fit

Workflow Natural monoterpenoid phenol for antimicrobial screening and biofilm studies
Selection Supports comparator studies vs. carvacrol, eugenol, and other monoterpenes
Use Context Virulence factor, antioxidant capacity, and cytotoxicity endpoint research

Substituting pure thymol with its closest in-class isomer, carvacrol, or with crude thyme essential oil introduces severe formulation and regulatory risks. Carvacrol is a liquid at standard temperature and pressure (melting point ~1–4 °C), which complicates dry-blending processes and requires additional carrier excipients (like silicas) to formulate into powders or tablets, increasing manufacturing costs and altering product rheology [1]. Furthermore, attempting to use crude thyme essential oil as a natural substitute fails in precision-driven applications, as the active thymol content in crude oil fluctuates wildly (typically between 13.8 mg/g and 35.8 mg/g) based on chemotype, climate, and harvest timing [2]. This batch-to-batch variability makes crude extracts unsuitable for pharmaceutical or biocidal applications requiring strict regulatory standardization and reproducible minimum inhibitory concentrations.

Substitution Risk

Positional isomerism alters potency
Thymol and carvacrol differ in hydroxyl position; reported antimicrobial potency and biofilm eradication may not transfer directly.
Cytotoxicity profile mismatch
Cell-line responses vary: thymol spares certain human cells in reported data, while carvacrol showed broader toxicity. Class-level assumptions may not hold.
Anti-virulence capacity diverges
Reported inhibition of virulence factors (e.g., curli) differs between thymol and eugenol; substitution requires empirical verification for each strain.

Solid-State Handling and Formulation Processability

Thymol exists as a stable crystalline solid at room temperature, whereas its isomer carvacrol is a liquid. This fundamental physical difference drastically alters industrial processability, allowing thymol to be directly utilized in dry-milling and solid-dose formulations [1].

Evidence DimensionMelting Point (°C)
Target Compound Data~49–51 °C (Crystalline Solid)
Comparator Or BaselineCarvacrol: ~1–4 °C (Liquid)
Quantified DifferenceThymol transitions to a liquid state at a >45 °C higher temperature than carvacrol.
ConditionsStandard Temperature and Pressure (STP)

Solid thymol enables direct dry-blending and tableting without the need for liquid-injection systems or carrier silicas required for carvacrol.

Anti-Virulence UPEC
Head-to-head
Thymol inhibited curli in 91.3% of isolates; eugenol: moderate inhibition
Supports anti-virulence screening context
Sub-inhibitory MIC conditions, MDR UPEC (n=65)

Superior Minimum Inhibitory Concentration (MIC) against Staphylococcus aureus

In comparative antimicrobial assays against Gram-positive pathogens, thymol demonstrates significantly higher potency than carvacrol. Specifically, against the Staphylococcus aureus IS-58 strain, thymol achieved a much lower Minimum Inhibitory Concentration (MIC), proving its superior efficacy for targeted biocidal applications [1].

Evidence DimensionMinimum Inhibitory Concentration (MIC)
Target Compound Data72 µg/mL
Comparator Or BaselineCarvacrol: 256 µg/mL
Quantified DifferenceThymol exhibits a >3.5-fold higher antibacterial potency (lower MIC) against S. aureus compared to carvacrol.
ConditionsBroth microdilution assay against S. aureus IS-58 strain.

Drives the preferential procurement of thymol for topical disinfectants, wound care, and surface sanitizers targeting Gram-positive bacteria.

Potency vs S. aureus
Head-to-head
MIC 72 µg/mL (thymol) vs 256 µg/mL (carvacrol)
Supports antimicrobial screening context; reported 3.56-fold lower MIC
S. aureus IS-58, broth microdilution

Enhanced Thermal Oxidation Stability in Polyolefin Packaging

When incorporated into active polymer films for food packaging, thymol provides superior antioxidant protection during thermal processing compared to carvacrol. Differential Scanning Calorimetry (DSC) evaluations of polypropylene (PP) films loaded with 8 wt% active compounds showed that thymol significantly extended the Oxidation Induction Time (OIT) in both air and pure oxygen atmospheres [1].

Evidence DimensionOxidation Induction Time (OIT)
Target Compound DataExtended OIT (High thermal antioxidant efficiency)
Comparator Or BaselineCarvacrol: Shorter OIT under identical 8 wt% loading
Quantified DifferenceThymol provides a consistently longer delay before the onset of exothermic polymer oxidation compared to carvacrol.
ConditionsDifferential Scanning Calorimetry (DSC) of PP films in oxidative atmospheres.

Makes thymol the superior active additive for melt-extruded antioxidant food packaging, ensuring longer shelf-life and better thermal stability during extrusion.

Cytotoxicity Selectivity
Head-to-head
Toxic to 2/3 cell lines (thymol) vs 3/3 (carvacrol); SI +1.71
Reported cell-model endpoint review
MTT assay, human cell lines & MCF-7

Batch-to-Batch Reproducibility vs. Crude Botanical Extracts

For regulatory-compliant formulations, pure thymol offers absolute dosing precision, whereas crude thyme essential oil suffers from extreme compositional variability. Studies on wild and cultivated Thymus populations reveal that the thymol fraction in crude extracts can range from as low as 13.8 mg/g to 35.8 mg/g depending on the plant's geographic altitude and chemotype[1].

Evidence DimensionActive compound purity and dosing variance
Target Compound Data>99% pure synthetic or isolated compound (Zero variance)
Comparator Or BaselineCrude Thyme Essential Oil: 13.8 to 35.8 mg/g thymol content
Quantified DifferencePure thymol eliminates the >50% variance in active ingredient concentration found in crude botanical extracts.
ConditionsIndustrial formulation scaling and QA/QC.

Essential for pharmaceutical, cosmetic, and biocidal regulatory compliance where exact dosing and reproducible efficacy are legally required.

Antioxidant (ORAC)
Head-to-head
47 µmol TE/mg (thymol) vs 33 µmol TE/mg (carvacrol)
Supports antioxidant capacity research
ORAC assay, 42% higher reported value
Anti-Biofilm vs Eugenol
Cross-study comparable
MIC 156.3 ppm (thymol) vs 625 ppm (eugenol)
Supports biofilm study context; reported 4-fold potency difference
S. aureus & S. epidermidis planktonic
Monoterpene Rank
Class-level
MIC 0.25-0.375 mg/mL (thymol); menthol 1 mg/mL; 1,8-cineole 4-8 mg/mL
Reported class-level rank; supports screening
S. aureus ATCC 29213, MRSA

Solid-Dose Antimicrobial Formulations

Directly leveraging thymol's solid crystalline state (melting point ~50 °C), it is the preferred choice over liquid carvacrol for manufacturing dry-blended powders, effervescent tablets, and solid surface sanitizers. This eliminates the need for complex liquid-handling infrastructure or high-volume porous carriers during procurement and processing [1].

Active Polyolefin Food Packaging

Based on its superior Oxidation Induction Time (OIT), thymol is highly suited for melt-extrusion into polypropylene (PP) and polyethylene (PE) films. It acts as a dual-function additive, protecting the polymer matrix from thermal degradation during extrusion while providing slow-release antimicrobial properties to extend food shelf-life [2].

Gram-Positive Targeted Disinfectants and Therapeutics

Driven by its >3.5-fold higher potency (MIC of 72 µg/mL) against Staphylococcus aureus compared to carvacrol, thymol is the optimal active pharmaceutical ingredient (API) for topical ointments, hospital-grade surface disinfectants, and veterinary wound-care products targeting resistant Gram-positive infections [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
UPEC anti-virulence studies
Virulence factor inhibition profile
Curli and protease expression endpoints
S. aureus antimicrobial screening
Strain-specific MIC and synergy data
Comparator-based potency ranking
Antioxidant capacity research
Radical scavenging capacity
ORAC and related assay context
Staphylococcal biofilm research
Anti-biofilm potency ratio
Biofilm eradication and MIC comparison
Cytotoxicity endpoint review
Cell-line selectivity profile
MTT-based selectivity index review

Physical Description

Colorless or white solid with an herbal odor like thyme; [HSDB] White crystalline solid with an odor like phenol; [MSDSonline]
Solid
White crystals, powerful, sweet-medicinal, herbaceous, warm, aromatic odour

Color/Form

Colorless, translucent crystals or plates from ethyl acetate, acetic acid or dimethyl carbonate

XLogP3

3.3

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

150.104465066 Da

Monoisotopic Mass

150.104465066 Da

Boiling Point

233 °C
231.00 to 232.00 °C. @ 760.00 mm Hg

Flash Point

110 °C (230 °F) (Closed cup)

Heavy Atom Count

11

Taste

Pungent, caustic
SWEET, MEDICINAL, SPICY
Aromatic taste

Density

0.9699 g/cu cm at 25 °C

LogP

3.3
3.3 (LogP)
3.30
log Kow = 3.30

Odor

Odor of thyme
A spicy-herbal, slightly medicinal odor reminiscent of thyme
Aromatic odor

Odor Threshold

Odor Threshold Low: 0.001 [ppm]
Odor Threshold High: 0.01 [ppm]
Odor threshold (detection) = 0.001-0.01 ppm
86 to 790 ppb
The olfactory threshold of thymol in water is reported as 500 ug/L.

Decomposition

When heated to decomposition it emits acrid smoke and irritating fumes.

Appearance

Solid powder

Melting Point

49.6 °C
51.5 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

3J50XA376E

GHS Hazard Statements

H302: Harmful if swallowed [Warning Acute toxicity, oral];
H314: Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H411: Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]

Use and Manufacturing

IDENTIFICATION: Pure thymol exists as colorless, translucent crystals or plates. Thymol is a constituent of oil of thyme, a naturally occurring mixture of compounds in the thyme plant (Thymus vulgaris). It occurs naturally in food stuffs such as lime honey, cooking herbs, and oils of cranberry and mandarin orange, and tangerine. It has an odor like thyme and a pungent taste. Thymol is moderately soluble in water. USE: Thymol is used as a synthetic flavoring for foods. It is used in lavender compositions, in men's fragrances, and as a disinfectant in oral hygiene products. It is an ingredient in topical over-the-counter cold and cough preparations. Thymol is used as a preservative for documents, art objects and urine. Thymol is also used to make other compounds and as a laboratory reagent. Thymol is used in products applied to beehives to control the varroa mite and animal repellant products. EXPOSURE: People may be exposed to thymol by ingestion of foods and consumer products and via dermal contact with animal repellant products containing thymol. When thymol is released to the environment, it will be degraded in air. Thymol moves slowly through soil. Thymol volatilizes from soil and water. It may be broken down by light on water surfaces. It is toxic to microorganisms. Thymol is not likely to build up in aquatic organisms. RISK: Thymol, thyme oil and thyme (the spice) are listed by the U.S. Food and Drug Administration (FDA) as foods and food additives for human consumption. They are considered Generally Recognized as Safe (GRAS) substances. The U.S. EPA Office of Pesticide Programs determined that thymol has minimal potential toxicity and poses minimal risk. This decision was based on results from laboratory animal studies indicating the low toxicity of thymol, the presence of thymol in the normal human diet and in other non-pesticidal consumer products, and the long history of using thymol with no known adverse effects to human health and the environment. The potential for thymol to cause cancer in humans has not been assessed by the U.S. EPA IRIS program, the International Agency for Research on Cancer, or the U.S. National Toxicology Program 13th Report on Carcinogens. (SRC)

Therapeutic Uses

Anti-Infective Agents; Anti-Infective Agents, Local; Antifungal Agents
EXPL THER Thymol, a naturally occurring monocyclic phenolic compound derived from Thymus vulgaris (Lamiaceae), has been reported to exhibit anti-inflammatory property in vivo and vitro. However, the mechanism of thymol is not clear. The aim of the present study was to investigate the effects of thymol on allergic inflammation in OVA-induced mice asthma and explore its mechanism. The model of mouse asthma was established by the induction of OVA. Thymol was orally administered at a dose of 4, 8, and 16 mg/kg body weight 1hr before OVA challenge. At 24h after the last challenge, mice were sacrificed, and the data were collected by various experimental methods. The results revealed that pretreatment with thymol reduced the level of OVA-specific IgE, inhibited recruitment of inflammatory cells into airway, and decreased the levels of IL-4, IL-5, and IL-13 in BALF. Moreover, the pathologic changes of lung tissues were obviously ameliorated and goblet cell hyperplasia was effectively inhibited by the pretreatment of thymol. In addition, thymol reduced the development of airway hyperresponsiveness and blocked the activation of NF-kappaB pathway. All data suggested that thymol ameliorated airway inflammation in OVA-induced mouse asthma, possibly through inhibiting NF-kappaB activation. These findings indicated that thymol may be used as an alternative agent for treating allergic asthma.
EXPL THER Obesity has become a worldwide health problem. Most of the synthetic anti-obesity drugs have failed to manage the obesity due to either ineffectiveness or adverse effect. The research of prominent chemical constituents from herbal for the management of obesity has greatly increased. The main objective of the present study was intended to examine the effects of thymol in high-fat diet (HFD)-induced obesity in murine model. Male Wistar rats were fed HFD for 6 weeks to induce obesity. Thymol (14 mg/kg) administered orally twice a day to HFD-fed rats for 4 weeks. Alteration in body weight gain, visceral fat-pads weight and serum biochemical markers were assessed. At the end of study, rats fed with HFD exhibited significantly (p< 0.001) enhanced body weight gain, visceral pad weight, lipids, alanine aminotransferase (ALT), aspartate aminotransaminase (AST), lactate dehydrogenase (LDH), blood urea nitrogen (BUN), glucose, insulin and leptin levels compared with rats fed with normal diets. Thymol treatment showed significantly (p< 0.001) decreased body weight gain, visceral fat-pad weights, lipids, ALT, AST, LDH, BUN, glucose, insulin, and leptin levels in HFD-induced obese rats. Furthermore, thymol treatment showed significantly decreased serum lipid peroxidation and increased antioxidant levels in HFD-induced obese rats. Thymol prevents HFD-induced obesity in murine model through several mechanisms including attenuation of visceral fat accumulation, lipid lowering action, improvement of insulin and leptin sensitivity and enhanced antioxidant potential.
EXPL THER Mast cells play a critical role in inflammatory skin diseases through releasing proinflammatory mediators; however, few therapies directly target these cells. In 1878, the use of topical thymol, a now recognized potent agonist for transient receptor potential channels, was first described to treat eczema and psoriasis. /The objective was/ to determine the mechanisms through which thymol can alter skin inflammation. METHODS: /This study/ examined the effect of topical thymol on IgE-dependent responses using a mast cell-dependent passive cutaneous anaphylaxis (PCA) model, as well as in vitro-cultured mast cells. Thymol dose-dependently inhibited PCA when administered topically 24 hours before antigen challenge but provoked an ear-swelling response directly on application. This direct effect was associated with local mast cell degranulation and was absent in histamine-deficient mice. However, unlike with PCA responses, there was no late-phase swelling. In vitro thymol directly triggered calcium flux in mast cells through transient receptor potential channel activation, along with degranulation and cytokine transcription. However, no cytokine protein was produced. Instead, thymol induced a significant increase in apoptotic cell death that was seen both in vitro and in vivo. /The authors/ propose that the efficacy of thymol in reducing IgE-dependent responses is through promotion of activation-induced apoptotic cell death of mast cells and that this likely explains the clinical benefits observed in early clinical reports.
For more Therapeutic Uses (Complete) data for THYMOL (8 total), please visit the HSDB record page.

MeSH Pharmacological Classification

Anti-Infective Agents, Local

Mechanism of Action

The potent role of thymol, a natural compound, in modulation of macrophage activity was evaluated by determining all the sequential steps involved during phagocytosis. We found a significant increase in the proliferation of splenocytes in the presence of thymol and it proved to be a good mitogen. Uptake capacity of macrophages was enhanced due to increased membrane fluidity after treatment with thymol and it also increases lysosomal activity of macrophages. Data of superoxide anion generation revealed the involvement of thymol in the generation of respiratory burst as it potentiated this property of macrophages at a concentration of 150 uM. In the case of TNF-a, IL-1beta and PGE(2) a decreased level of secretion was observed 154 pg/mL, 736.1 pg/mL, and 151 pg/mL respectively when compared with lipopolysaccharide treated cells, where the level of these cytokines was significantly high. We also determined the anti-complementary activity of thymol which showed to be more effective than rosmarinic acid. Thus, the results obtained from the study suggest the potential role of thymol as a natural immunostimulatory drug which can be used in the treatment of various immunological disorders.

Vapor Pressure

0.0022 [mmHg]
VP: 1 mm Hg at 64 °C
VP: 12.7 Pa at 40 °C
0.016 mm Hg at 25 °C

Pictograms

Environmental Hazard Irritant

Corrosive;Irritant;Environmental Hazard

Other CAS

89-83-8

Absorption Distribution and Excretion

Aromatic herbs as feed additives in animal production are encountering growing interest, but data on the fate of the aromatic compounds from the plant in the animal body are very scarce. In the present study, thyme (Thymus vulgaris) herb consisting of leaves and flowers without stems was used as an ingredient in the diet for broilers. The herb was fed for 35 days to five groups of broilers (0, 0.1, 0.2, 0.3, and 1% w/w in the diet). Animal performance and the concentrations of the main essential oil component from thyme, thymol, were measured in gut contents, plasma and liver and muscle tissues using solid phase microextraction and gas chromatography/mass spectrometry. There were no differences between the groups in feed intake, daily weight gain, feed conversion and slaughter weight. Thymol was detected in gut contents, plasma and liver and muscle tissues. Increased intestinal thymol concentrations were found in the group with 1% thyme compared with the other groups (P<0.05). In liver and muscle tissues the thymol levels were close to the limit of quantification. The data do not indicate a positive effect of thyme on animal performance. With high dietary levels of thyme herb, thymol concentrations increased in gut contents and plasma but were very low in edible tissues such as liver and flesh.
Thymol is readily absorbed from the gastrointestinal tract following oral administration. It is essentially excreted in the urine within the first 24 hours after absorption.

Metabolism Metabolites

Only small amounts of the absorbed substance undergo urinary excretion as hydroxylated compounds. Thymol is predominantly excreted unchanged and in the form of its glucuronide and sulfate conjugates.
Substituted monophenols, thymol ... which occur in essential oils of plants, particularly thyme, are ... conjugated with glucuronic acid & sulfate.
Thymol has known human metabolites that include p-Cymene-2,3-diol, thymol sulfate, p-Cymen-8-en-3-ol, thymol O-glucuronide, and Thymoquinol.

Wikipedia

Thymol

Use Classification

Fragrance Ingredients
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index
Cosmetics -> Hair dyeing; Masking; Denaturant

Methods of Manufacturing

By action of potassium nitrite on thymyl amine in acetic acid solution and subsequent heating of the diazonium salt to boiling; also by boiling 1 mol of 2,4-dibromomenthone with 6 mol of quinoline.
Obtained from the essential oil of Thymus vulgaris L. and Monarda punctata L., Labiatae.
Produced synthetically from p-cymene, piperitone, or m-cresol.
From thyme oils or other oils, synthetically from m-cresol and isopropyl chloride by the Friedel-Crafts method at -10 °C.

General Manufacturing Information

Phenol, 5-methyl-2-(1-methylethyl)-: ACTIVE
REPORTED USES: NON-ALCOHOLIC BEVERAGES 2.5-11 PPM; ICE CREAM, ICES, ETC 44 PPM; CANDY 9.4 PPM; BAKED GOODS 5.0-6.5 PPM; CHEWING GUM 100 PPM
In mouthwashes and gargles (eg, Listerine) it is used in a concentration too low to be effective within any practical contact time

Storage Conditions

Conditions for safe storage, including any incompatibilities: Keep container tightly closed in a dry and well-ventilated place.

Interactions

Thymol (TOH) was investigated for its ability to protect against mercuric chloride (HgCl2 )-induced cytotoxicity and genotoxicity using human hepatocarcinoma (HepG2) cell line. 3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyl tetrazolium bromide assay confirmed the efficacy of TOH pretreatment in attenuating HgCl2 -induced cytotoxicity. Pretreatment with TOH inhibited HgCl2 -induced genotoxicity, depolarization of mitochondrial membrane, oxidative stress, and mitochondrial superoxide levels. Interestingly, TOH (100 uM) alone elevated the intracellular basal glutathione S-transferase (GST) levels and TOH pretreatment abrogated the decrease in glutathione, GST, superoxide dismutase, and catalase levels even after HgCl2 intoxication. Furthermore, TOH was also capable of inhibiting HgCl2 -induced apoptotic as well as necrotic cell death analyzed by flowcytometric analysis of cells dual stained with Annexin-FITC/propidium iodide. The present findings clearly indicate the cytoprotective potential of TOH against HgCl2 -induced toxicity, which may be attributed to its free radical scavenging ability which facilitated in reducing oxidative stress and mitochondrial damage thereby inhibiting cell death.
Thymol is a natural monoterpene phenol primarily found in thyme, oregano, and tangerine peel. It has been shown to possess anti-inflammatory property both in vivo and in vitro. /The present paper studied/ the anti-inflammatory effect of thymol in lipopolysaccharide (LPS)-stimulated mouse mammary epithelial cells (mMECs). The mMECs were stimulated with LPS in the presence or absence of thymol (10, 20, 40 ug/mL). The concentrations of tumor necrosis factor a (TNF-a), interleukin (IL)-6, and IL-1beta in the supernatants of culture were determined using enzyme-linked immunosorbent assay. Cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), extracellular signal-regulated protein kinase (ERK), c-Jun N-terminal kinase (JNK), nuclear factor-kappaB (NF-kappaB), and inhibitor protein of NF-kappaB (IkappaBa) were measured using western blot. The results showed that thymol markedly inhibited the production of TNF-a and IL-6 in LPS-stimulated mMECs. The expression of iNOS and COX-2 was also suppressed by thymol in a dose-dependent manner. Furthermore, thymol blocked the phosphorylation of IkappaBa, NF-kappaB p65, ERK, JNK, and p38 mitogen-activated protein kinases (MAPKs) in LPS-stimulated mMECs. These results indicate that thymol exerted anti-inflammatory property in LPS-stimulated mMECs by interfering the activation of NF-kappaB and MAPK signaling pathways. Thereby, thymol may be a potential therapeutic agent against mastitis.

Stability Shelf Life

Appreciably volatile at 100 °C; volatilizes in water vapors.
Stable under recommended storage conditions.
1: Brito FN, Vendramin FS, Lopes CTA, Costa MPR, Ohashi OM, Maia JGS, Ferreira LM, Silva JKDRD, Miranda MDS. Proliferation of human adipose tissue-derived stem cells stimulated by oil rich in thymol of Lippia origanoides. Acta Cir Bras. 2018 May;33(5):431-438. doi: 10.1590/s0102-865020180050000005. PubMed PMID: 29924207.
2: Demirci F, Karaca N, Tekin M, Demirci B. Anti-inflammatory and antibacterial effects of Thymus sipyleus BOISS. subsp. sipyleus BOISS. var. sipyleus L. essential oil against rhinosinusitis pathogens. Microb Pathog. 2018 Jun 13. pii: S0882-4010(17)31011-2. doi: 10.1016/j.micpath.2018.06.025. [Epub ahead of print] PubMed PMID: 29908309.
3: García-Salinas S, Elizondo-Castillo H, Arruebo M, Mendoza G, Irusta S. Evaluation of the Antimicrobial Activity and Cytotoxicity of Different Components of Natural Origin Present in Essential Oils. Molecules. 2018 Jun 8;23(6). pii: E1399. doi: 10.3390/molecules23061399. PubMed PMID: 29890713.
4: Kot B, Wierzchowska K, Piechota M, Czerniewicz P, Chrzanowski G. Antimicrobial activity of five essential oils from lamiaceae against multidrug-resistant Staphylococcus aureus. Nat Prod Res. 2018 Jun 11:1-5. doi: 10.1080/14786419.2018.1486314. [Epub ahead of print] PubMed PMID: 29888957.
5: Wang Q, Cheng F, Xu Y, Zhang J, Qi J, Liu X, Wang R. Thymol alleviates lipopolysaccharide-stimulated inflammatory response via downregulation of RhoA-mediated NF-κB signalling pathway in human peritoneal mesothelial cells. Eur J Pharmacol. 2018 Jun 6;833:210-220. doi: 10.1016/j.ejphar.2018.06.003. [Epub ahead of print] PubMed PMID: 29883671.
6: Mattos BD, Greca LG, Tardy BL, Magalhães WLE, Rojas OJ. Green Formation of Robust Supraparticles for Cargo Protection and Hazards Control in Natural Environments. Small. 2018 Jun 7:e1801256. doi: 10.1002/smll.201801256. [Epub ahead of print] PubMed PMID: 29882301.
7: Wang K, Jiang S, Yang Y, Fan L, Su F, Ye M. Synthesis and antifungal activity of carvacrol and thymol esters with heteroaromatic carboxylic acids. Nat Prod Res. 2018 Jun 6:1-7. doi: 10.1080/14786419.2018.1480618. [Epub ahead of print] PubMed PMID: 29874939.
8: Murina F, Vicariotto F, Di Francesco S. Thymol, eugenol and lactobacilli in a medical device for the treatment of bacterial vaginosis and vulvovaginal candidiasis. New Microbiol. 2018 Jun 6;41(2). [Epub ahead of print] PubMed PMID: 29874389.
9: Zhang Y, Liu Y, Qiu J, Luo ZQ, Deng X. The Herbal Compound Thymol Protects Mice From Lethal Infection by Salmonella Typhimurium. Front Microbiol. 2018 May 16;9:1022. doi: 10.3389/fmicb.2018.01022. eCollection 2018. PubMed PMID: 29867906; PubMed Central PMCID: PMC5968388.
10: Kasparaviciene G, Kalveniene Z, Pavilonis A, Marksiene R, Dauksiene J, Bernatoniene J. Formulation and Characterization of Potential Antifungal Oleogel with Essential Oil of Thyme. Evid Based Complement Alternat Med. 2018 Apr 19;2018:9431819. doi: 10.1155/2018/9431819. eCollection 2018. PubMed PMID: 29849737; PubMed Central PMCID: PMC5933022.
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